Brigatinib-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Brigatinib-d3 is a deuterated form of brigatinib, a next-generation anaplastic lymphoma kinase inhibitor. It is primarily used in the treatment of anaplastic lymphoma kinase positive metastatic non-small cell lung cancer. The deuterated form, this compound, is designed to improve the pharmacokinetic properties of the original compound by replacing certain hydrogen atoms with deuterium.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Brigatinib-d3 involves several key steps:
Substitution Reaction: 2,4,5-trichloropyrimidine reacts with 2-(dimethylphospho)aniline under the action of an acid-binding agent to obtain an intermediate.
Substitution Reaction: 2-nitro-5-fluorobenzene methyl ether reacts with 1-methyl-4-(4-piperidyl)-piperazine under the action of an acid-binding agent to obtain another intermediate.
Catalytic Hydrogenation: The product from the second step undergoes palladium-carbon catalytic hydrogenation to obtain a further intermediate.
Amine Substitution Reaction: The intermediates from the first and third steps undergo an amine substitution reaction under acidic catalysis to obtain the crude product of this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as crystallization and chromatography to achieve the desired purity levels.
化学反应分析
Types of Reactions
Brigatinib-d3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce oxides, while reduction may produce reduced forms of the compound.
科学研究应用
Brigatinib-d3 has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study the pharmacokinetics and metabolism of brigatinib.
Biology: Used in cell culture studies to investigate the effects of anaplastic lymphoma kinase inhibition on cell growth and proliferation.
Medicine: Used in clinical trials to evaluate its efficacy and safety in treating anaplastic lymphoma kinase positive metastatic non-small cell lung cancer.
Industry: Used in the pharmaceutical industry for the development of new anaplastic lymphoma kinase inhibitors and related compounds
作用机制
Brigatinib-d3 acts as a tyrosine kinase inhibitor with activity against multiple kinases, including anaplastic lymphoma kinase, ROS1, and insulin-like growth factor 1 receptor. It also exhibits selectivity against epidermal growth factor receptor deletions and point mutations. The compound inhibits the in vitro viability of cells expressing EML4-ALK and 17 mutant forms associated with clinical resistance to anaplastic lymphoma kinase inhibitors .
相似化合物的比较
Similar Compounds
Crizotinib: A first-generation anaplastic lymphoma kinase inhibitor.
Ceritinib: A second-generation anaplastic lymphoma kinase inhibitor.
Alectinib: Another second-generation anaplastic lymphoma kinase inhibitor.
Lorlatinib: A third-generation anaplastic lymphoma kinase inhibitor.
Uniqueness
Brigatinib-d3 is unique due to its deuterated form, which improves its pharmacokinetic properties. It also exhibits a broader spectrum of activity against various anaplastic lymphoma kinase mutations compared to other inhibitors .
属性
分子式 |
C29H39ClN7O2P |
---|---|
分子量 |
587.1 g/mol |
IUPAC 名称 |
5-chloro-4-N-(2-dimethylphosphorylphenyl)-2-N-[2-methoxy-4-[4-[4-(trideuteriomethyl)piperazin-1-yl]piperidin-1-yl]phenyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C29H39ClN7O2P/c1-35-15-17-37(18-16-35)21-11-13-36(14-12-21)22-9-10-24(26(19-22)39-2)33-29-31-20-23(30)28(34-29)32-25-7-5-6-8-27(25)40(3,4)38/h5-10,19-21H,11-18H2,1-4H3,(H2,31,32,33,34)/i1D3 |
InChI 键 |
AILRADAXUVEEIR-FIBGUPNXSA-N |
手性 SMILES |
[2H]C([2H])([2H])N1CCN(CC1)C2CCN(CC2)C3=CC(=C(C=C3)NC4=NC=C(C(=N4)NC5=CC=CC=C5P(=O)(C)C)Cl)OC |
规范 SMILES |
CN1CCN(CC1)C2CCN(CC2)C3=CC(=C(C=C3)NC4=NC=C(C(=N4)NC5=CC=CC=C5P(=O)(C)C)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。